molecular formula C14H27BF2 B14266713 Borane, dibutyl[1-(difluoromethylene)pentyl]- CAS No. 134810-60-9

Borane, dibutyl[1-(difluoromethylene)pentyl]-

Cat. No.: B14266713
CAS No.: 134810-60-9
M. Wt: 244.17 g/mol
InChI Key: MSJSUTCVKLACBF-UHFFFAOYSA-N
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Description

Borane, dibutyl[1-(difluoromethylene)pentyl]- is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in reactions such as hydroboration and Suzuki-Miyaura coupling. This compound, with its unique structure, offers specific reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of borane, dibutyl[1-(difluoromethylene)pentyl]- typically involves the hydroboration of alkenes with diborane (B2H6) or borane complexes such as borane-tetrahydrofuran (BTHF) or borane-dimethyl sulfide (BMS). These reactions are usually carried out in ether solvents at room temperature or lower . The reaction conditions must be carefully controlled due to the highly reactive and toxic nature of diborane and alkylboranes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale hydroboration processes using diborane or borane complexes. The choice of solvent and reaction conditions would be optimized for safety and efficiency, considering the pyrophoric nature of diborane .

Chemical Reactions Analysis

Types of Reactions

Borane, dibutyl[1-(difluoromethylene)pentyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Borane, dibutyl[1-(difluoromethylene)pentyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of borane, dibutyl[1-(difluoromethylene)pentyl]- involves the addition of boron to carbon-carbon double bonds (hydroboration). This reaction proceeds through a concerted mechanism where the boron atom attaches to the less substituted carbon of the double bond, while hydrogen attaches to the more substituted carbon . This regioselectivity is due to the electronic and steric properties of the boron atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Borane, dibutyl[1-(difluoromethylene)pentyl]- is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its difluoromethylene group can influence the electronic properties and reactivity, making it valuable in specialized synthetic applications.

Properties

CAS No.

134810-60-9

Molecular Formula

C14H27BF2

Molecular Weight

244.17 g/mol

IUPAC Name

dibutyl(1,1-difluorohex-1-en-2-yl)borane

InChI

InChI=1S/C14H27BF2/c1-4-7-10-13(14(16)17)15(11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

MSJSUTCVKLACBF-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)C(=C(F)F)CCCC

Origin of Product

United States

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